molecular formula C16H18N2O2 B3035882 (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione CAS No. 338762-04-2

(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione

Cat. No.: B3035882
CAS No.: 338762-04-2
M. Wt: 270.33 g/mol
InChI Key: AUNDIZGRRIFIKK-JLHYYAGUSA-N
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Description

(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Cytotoxic Activity

The compound has been studied for its potential in the synthesis of cytotoxic agents. For instance, derivatives of benzo[b][1,6]naphthyridines, structurally related to (3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione, have shown promising results in inhibiting growth in various cancer cell lines, including murine P388 leukemia and human Jurkat leukemia cells (Deady et al., 2003).

Role in Heterocyclic Chemistry

This compound is significant in the field of heterocyclic chemistry. It has been used in the synthesis of various heterocyclic systems, demonstrating its versatility as a reagent for creating complex molecular structures. For example, it has been involved in the synthesis of fused 3-aminopyranones, quinolizin-4-ones, and pyrimidin-4-ones (Soršak et al., 1998).

Application in Spiro-Imidazolidine Systems

The compound plays a crucial role in the synthesis of spiro-imidazolidine systems, which are important in medicinal chemistry. The reaction between derivatives of this compound and isocyanates has led to the creation of N3-monosubstituted and N1,N3-disubstituted derivatives of (±)-2R*,11bS*-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrospiro[benzo[a]quinolizin-2,5′-imidazolidine]-2′,4′-dione systems (Menéndez & Söllhuber, 1991).

Exploration in Molecular Design

The compound's derivatives are explored in molecular design for the synthesis of diverse heterocyclic structures. It has been used in reactions with various nucleophiles to form compounds like heteroarylaminomethylenemalonates, which can cyclize into fused azino- or azolopyrimidinones, contributing to the development of new molecular entities with potential pharmaceutical applications (Kušar et al., 1996).

Potential in Amnesia-Reversal Activity

Research has explored the potential of cyclic imides, closely related to this compound, in reversing amnesia. Some derivatives have shown the ability to reverse electroconvulsive shock-induced amnesia in mice, indicating their potential in treating cognitive disorders (Butler et al., 1987).

Future Directions

The future directions for the research on pyrrolidine-2,4-dione derivatives could involve further structural optimization . Additionally, these compounds could be evaluated for their potential in various applications, such as fungicides and α-glucosidase inhibitors .

Properties

IUPAC Name

(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c1-17(2)10-13-15(19)9-14-12-6-4-3-5-11(12)7-8-18(14)16(13)20/h3-6,10,14H,7-9H2,1-2H3/b13-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNDIZGRRIFIKK-JLHYYAGUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C1C(=O)CC2C3=CC=CC=C3CCN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/1\C(=O)CC2C3=CC=CC=C3CCN2C1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
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(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
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(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
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(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
Reactant of Route 5
(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione
Reactant of Route 6
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(3E)-3-(dimethylaminomethylidene)-1,6,7,11b-tetrahydrobenzo[a]quinolizine-2,4-dione

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